molecular formula C9H10ClNO B14046927 1-(2-Aminophenyl)-3-chloropropan-2-one

1-(2-Aminophenyl)-3-chloropropan-2-one

Cat. No.: B14046927
M. Wt: 183.63 g/mol
InChI Key: WWLSKZNBTWEAGE-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-chloropropan-2-one is an organic compound that features both an amino group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminophenyl ketone with 3-chloropropanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-(2-Aminophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminophenyl)-2-chloropropan-1-one
  • 1-(2-Aminophenyl)-3-bromopropan-2-one
  • 1-(2-Aminophenyl)-3-iodopropan-2-one

Comparison: 1-(2-Aminophenyl)-3-chloropropan-2-one is unique due to the presence of both an amino group and a chloropropanone moiety, which allows it to participate in a wide range of chemical reactions. Compared to its bromine and iodine analogs, the chlorine derivative is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-aminophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6,11H2

InChI Key

WWLSKZNBTWEAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)N

Origin of Product

United States

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